molecular formula C8H5F3N2O2S B3100455 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1369332-25-1

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No. B3100455
CAS RN: 1369332-25-1
M. Wt: 250.20 g/mol
InChI Key: SUGDNAJOKJTPIM-UHFFFAOYSA-N
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Description

“2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is a derivative of imidazo[2,1-b]thiazole . It belongs to the class of heterocycles and has gained significant attention due to its broad spectrum of important bioactivities . It can be used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been reported in the literature . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is complex due to the presence of multiple heteroatoms that can bind different locations of biological macromolecules .

Scientific Research Applications

Anti-Tuberculosis Agents

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which include the compound , are a promising class of anti-tuberculosis agents. They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Anticancer Agents

A new series of imidazo[2,1-b]thiazole-based chalcone derivatives, which include the compound , were designed, synthesized, and tested for their anticancer activities. The compounds exhibited much higher cytotoxic activity on cancer cells than that of normal cells .

LED Chips and OLEDs

Iridium complexes with imidazo[2,1-b]thiazole ligands, which include the compound , have potential applications in LED chips and OLEDs .

Antimicrobial Agents

Compounds containing the imidazo[2,1-b]thiazole skeleton have antimicrobial properties .

Antibacterial Agents

Compounds containing the imidazo[2,1-b]thiazole skeleton have antibacterial properties .

Antiallergic Agents

Compounds containing the imidazo[2,1-b]thiazole skeleton have antiallergic properties .

Kinase Inhibitors

Imidazo[2,1-b]thiazole products exhibit a potential role as various kinase inhibitors .

Antitubercular Agents

Imidazo[2,1-b]thiazole-bearing aza spiro carboxamide derivatives showed strong antitubercular activity .

properties

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c1-3-2-13-4(6(14)15)5(8(9,10)11)12-7(13)16-3/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGDNAJOKJTPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858615
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

CAS RN

1369332-25-1
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 4
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

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